molecular formula C24H19N3 B12546193 {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile CAS No. 151986-06-0

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile

Cat. No.: B12546193
CAS No.: 151986-06-0
M. Wt: 349.4 g/mol
InChI Key: YSMVZCAORJAQQK-UHFFFAOYSA-N
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Description

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bis(4-methylphenyl)amino groups attached to a benzylidene core, which is further linked to a propanedinitrile moiety. The compound’s distinct structure makes it a valuable material in organic electronics and other advanced technological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4,4’-dimethyltriphenylamine with appropriate reagents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses 4,4’-dimethyltriphenylamine as the starting material. The reaction is carried out in the presence of reagents such as phosphorus oxychloride and dimethylformamide, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene core or the amino groups are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile involves its interaction with molecular targets and pathways. In organic electronics, the compound functions as a donor-acceptor molecule, facilitating charge transfer and improving the efficiency of electronic devices. The mechanofluorochromic properties are attributed to changes in the molecular conformation under mechanical stress, leading to alterations in fluorescence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is unique due to its combination of bis(4-methylphenyl)amino groups and a propanedinitrile moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics and material science.

Properties

CAS No.

151986-06-0

Molecular Formula

C24H19N3

Molecular Weight

349.4 g/mol

IUPAC Name

2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3

InChI Key

YSMVZCAORJAQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C#N

Origin of Product

United States

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